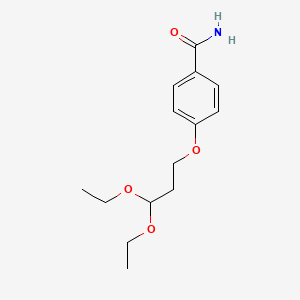

4-(3,3-Diethoxypropoxy)benzamide

Description

4-(3,3-Diethoxypropoxy)benzamide is a synthetic benzamide derivative characterized by a diethoxypropoxy side chain attached to the benzamide core.

Synthesis and Physical Properties:

The compound is synthesized via a two-step process:

Step A: Reaction of 4-hydroxybenzamide with 1-bromo-3-chloropropane in the presence of potassium carbonate and acetonitrile, yielding 4-(3-chloropropoxy)benzamide.

Step B: Substitution of the chlorine atom with diethoxy groups using sodium ethoxide, resulting in this compound. This method achieves an 82% yield and a melting point of 144°C .

Properties

Molecular Formula |

C14H21NO4 |

|---|---|

Molecular Weight |

267.32 g/mol |

IUPAC Name |

4-(3,3-diethoxypropoxy)benzamide |

InChI |

InChI=1S/C14H21NO4/c1-3-17-13(18-4-2)9-10-19-12-7-5-11(6-8-12)14(15)16/h5-8,13H,3-4,9-10H2,1-2H3,(H2,15,16) |

InChI Key |

ZCALNZSERKKAGM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CCOC1=CC=C(C=C1)C(=O)N)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituted Benzamides with Alkoxy Side Chains

Key Observations :

- Stability : The discontinued status of 1-(3,3-Diethoxypropoxy)-4-fluorobenzene suggests challenges in stability or synthesis, contrasting with the robust synthetic route of the target compound.

- Complexity : The compound in demonstrates how additional functional groups (e.g., sulfonamide, pyrrolidine) increase molecular weight and complexity, which may affect pharmacokinetics .

Pharmacologically Active Benzamides

Key Observations :

- Receptor Activity : Modifications like fluorobenzyl and morpholine in mosapride metabolites reduce serotonin receptor activity compared to the parent drug, highlighting the sensitivity of pharmacological profiles to substituents .

- Natural Analogs : 3,4-Dihydroxybenzamide, isolated from plants, lacks the diethoxypropoxy chain but exhibits antioxidant properties, emphasizing the role of hydroxyl groups in redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.